molecular formula C11H9F3N2S B1621870 {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine CAS No. 769920-90-3

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine

Cat. No.: B1621870
CAS No.: 769920-90-3
M. Wt: 258.26 g/mol
InChI Key: CNEYBCFNATWSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a methanamine group

Scientific Research Applications

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

This compound is associated with several hazard statements, including H227, H302, H314, H315, H319, H335, and H412 . Precautionary measures include P210, P261, P271, P273, P280, P301, P301, P302, P304, P305, P310, P312, P313, P332, P337, P338, P340, P351, and P352 . It’s important to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of metal catalysts like palladium or copper to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents like acetonitrile or dimethylformamide to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanamine: Similar structure but lacks the thiazole ring.

    2-[4-(Trifluoromethyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of methanamine.

Uniqueness

    Structural Features: The presence of both the trifluoromethyl group and the thiazole ring imparts unique chemical and biological properties.

    Reactivity: Enhanced reactivity due to the electron-withdrawing trifluoromethyl group and the electron-rich thiazole ring.

This detailed article provides a comprehensive overview of {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10/h1-4,6H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEYBCFNATWSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383391
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769920-90-3
Record name 1-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 2
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 3
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 4
Reactant of Route 4
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 5
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine
Reactant of Route 6
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.